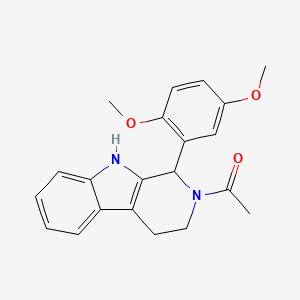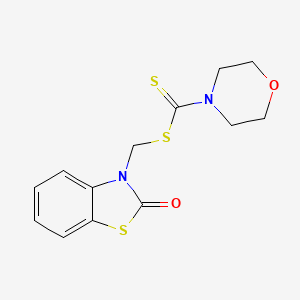![molecular formula C15H21NO5 B5232344 1-[2-(4-methylphenoxy)ethyl]pyrrolidine oxalate](/img/structure/B5232344.png)
1-[2-(4-methylphenoxy)ethyl]pyrrolidine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(4-methylphenoxy)ethyl]pyrrolidine oxalate, also known as MPEP, is a selective antagonist of metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in 1997 by Eli Lilly and Company and has since been used extensively in scientific research to investigate the role of mGluR5 in various physiological and pathological conditions.
Mécanisme D'action
1-[2-(4-methylphenoxy)ethyl]pyrrolidine oxalate acts as a selective antagonist of mGluR5, which is a G protein-coupled receptor that is widely expressed in the central nervous system. By blocking the activity of mGluR5, 1-[2-(4-methylphenoxy)ethyl]pyrrolidine oxalate reduces the release of glutamate, which is the primary excitatory neurotransmitter in the brain. This results in a decrease in neuronal excitability and synaptic plasticity.
Biochemical and Physiological Effects
1-[2-(4-methylphenoxy)ethyl]pyrrolidine oxalate has been shown to have a range of biochemical and physiological effects, including reducing seizure activity, improving cognitive function, and reducing symptoms of anxiety and depression. It has also been shown to have neuroprotective effects in animal models of Parkinson's disease and traumatic brain injury.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-[2-(4-methylphenoxy)ethyl]pyrrolidine oxalate in lab experiments is its selectivity for mGluR5, which allows for specific modulation of glutamatergic neurotransmission. However, 1-[2-(4-methylphenoxy)ethyl]pyrrolidine oxalate has limited solubility in water and requires the use of organic solvents for administration, which can complicate experimental design and interpretation.
Orientations Futures
There are several potential future directions for research involving 1-[2-(4-methylphenoxy)ethyl]pyrrolidine oxalate, including investigating its effects on other neurological conditions such as Alzheimer's disease and multiple sclerosis, as well as exploring its potential as a therapeutic agent for these conditions. Additionally, further research is needed to fully understand the mechanisms underlying the effects of 1-[2-(4-methylphenoxy)ethyl]pyrrolidine oxalate on synaptic plasticity and neuronal excitability.
Méthodes De Synthèse
The synthesis of 1-[2-(4-methylphenoxy)ethyl]pyrrolidine oxalate involves the reaction of 1-(4-methylphenyl)-2-nitroethylene with 1-(2-pyrrolidinyl)ethanone in the presence of palladium on carbon as a catalyst. The resulting nitrostyrene intermediate is then reduced with hydrogen gas over palladium to yield 1-[2-(4-methylphenoxy)ethyl]pyrrolidine oxalate as an oxalate salt.
Applications De Recherche Scientifique
1-[2-(4-methylphenoxy)ethyl]pyrrolidine oxalate has been widely used in scientific research to investigate the role of mGluR5 in various physiological and pathological conditions, including addiction, anxiety, depression, epilepsy, Parkinson's disease, and schizophrenia. It has been shown to modulate glutamatergic neurotransmission and affect synaptic plasticity, which are important mechanisms underlying learning and memory.
Propriétés
IUPAC Name |
1-[2-(4-methylphenoxy)ethyl]pyrrolidine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.C2H2O4/c1-12-4-6-13(7-5-12)15-11-10-14-8-2-3-9-14;3-1(4)2(5)6/h4-7H,2-3,8-11H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUPSRYLBTSTIBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCN2CCCC2.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198277 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-[2-(4-Methylphenoxy)ethyl]pyrrolidine oxalate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![ethyl N-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)glycinate](/img/structure/B5232291.png)
![6-methyl-N-[1-(4-pyridinyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5232295.png)
![5-[(dimethylamino)sulfonyl]-2-methoxy-N-(2-methoxyphenyl)benzamide](/img/structure/B5232299.png)
![5-chloro-2-(ethylthio)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-4-pyrimidinecarboxamide](/img/structure/B5232307.png)
![4-chloro-1-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-2-methylbenzene](/img/structure/B5232313.png)
![2-[(2-cyanophenyl)thio]-N-dibenzo[b,d]furan-3-ylbenzamide](/img/structure/B5232321.png)
![5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(1,3-thiazol-2-ylmethyl)-2-pyridinamine](/img/structure/B5232325.png)
![2-(allylthio)-7-benzyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5232341.png)
![N-[2-(4-methyl-1-piperazinyl)ethyl]-5-{[(6-methyl-3-pyridinyl)oxy]methyl}-3-isoxazolecarboxamide](/img/structure/B5232347.png)
